molecular formula C31H32O2P2 B1274266 (+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane CAS No. 37002-48-5

(+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane

Cat. No. B1274266
CAS RN: 37002-48-5
M. Wt: 498.5 g/mol
InChI Key: VCHDBLPQYJAQSQ-LOYHVIPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related dioxolane compounds involves complex organic reactions. For instance, the reaction of sodium diphenylamide with a tosyloxymethyl derivative of dioxolane yielded a chiral diamine of the dioxolane series, which was then used in complex formation with cobalt chloride[“]. Similarly, the interaction of a dioxaphospholane derivative with hexafluoroacetone led to the formation of cage-like phosphoranes with high stereoselectivity[“]. These syntheses often involve the use of dry solvents and controlled conditions to achieve the desired products with high yields and selectivity.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction (XRD). For example, the crystal structure of diiodo and dibromo nickel complexes of a dioxolane derivative revealed a distorted tetrahedral coordination around the nickel center[“][“]. The configuration of the dioxolane ring and the orientation of substituents play a crucial role in the overall molecular geometry and the properties of these compounds.

Chemical Reactions Analysis

Dioxolane derivatives undergo a variety of chemical reactions, including rearrangements and hydrolysis. The PCO/POC-isomer rearrangement of a cage-like phosphorane was observed when stored in dichloromethane, leading to a more stable isomer[“]. Acidic hydrolysis of these isomers resulted in the formation of oxirane derivatives with high stereoselectivity. These reactions demonstrate the reactivity and the potential for transformation of dioxolane derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure. Spectroscopic methods such as FT-IR, 1H, 13C, and 31P NMR have been used to characterize these compounds[“]. Density functional theory (DFT) calculations have provided further insights into the vibrational wavenumbers and chemical shift values, which are in good agreement with experimental data. The presence of chiral centers, substituents, and the dioxolane ring system contribute to the unique properties of these molecules.

Scientific research applications

Synthesis and Structural Studies

  • Synthesis of Chiral Diamines: The compound has been used in the synthesis of new chiral diamines in the dioxolane series, such as (+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane, which shows potential in complex formation with cobalt chloride (Shainyan et al., 2002).

  • Structural Analysis: The compound has been synthesized and structurally analyzed, highlighting its preferred conformation and interactions, which differ from related compounds (Irurre et al., 1992).

Catalysis and Asymmetric Reactions

  • Use in Asymmetric Catalysis: This compound has been utilized as a ligand in metal-catalyzed asymmetric reactions. Its effectiveness in such reactions has been evaluated in various contexts, including hydroformylations and allylic alkylations (Morimoto et al., 1993).

  • Chiral Derivatizing Agents: It has been employed as a chiral derivatizing agent for the 31P NMR determination of the enantiomeric purity of certain alkenes and allenes, demonstrating its utility in analytical chemistry (Parker & Taylor, 1988).

Photophysical and Electronic Properties

  • Emissive Copper(I) Complexes: Studies have been conducted on highly emissive copper(I) complexes involving this compound. These studies focus on the quantum yield and the charge transfer transition's role in the photophysical properties of the complexes (Nishikawa et al., 2015).

  • Electronic Excitation States: Research has also been done on electronic excitation states and photochemistry of bis(phenyl)platinum(II) compounds, where this compound plays a significant role (Bruner et al., 1986).

Chemical Shift Difference and Absolute Configuration

  • Determining Absolute Configuration: This compound has been used in determining the absolute configuration of primary amines. The approach involves observing chemical shift differences in NMR, offering a method for error-free assignment of amine substrates' absolute configuration (Shim & Choi, 2010).

properties

IUPAC Name

[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHDBLPQYJAQSQ-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119711
Record name 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane

CAS RN

37002-48-5
Record name 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37002-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P52K0IJ7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Reactant of Route 2
Reactant of Route 2
(+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Reactant of Route 3
Reactant of Route 3
(+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Reactant of Route 4
Reactant of Route 4
(+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Reactant of Route 6
(+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane

Citations

For This Compound
11
Citations
X Liu, S Chen, Y Ma, W Xiao - Separation and Purification Technology, 2020 - Elsevier
The development of new and efficient chiral extractant is of great concern in the field of chiral extraction. Axial chiral diphosphine, such as (S)-BINAP, has been proved to be effective …
Number of citations: 10 www.sciencedirect.com
F Bellina, R Rossi - Chemical reviews, 2010 - ACS Publications
Transition metal-catalyzed cross-coupling reactions of alkyl metals and aryl halides or pseudohalides have emerged as a powerful methodology for the formation of Csp3-Csp2 bonds …
Number of citations: 936 pubs.acs.org
S Johnston - 2013 - core.ac.uk
The reduction of imino bonds produces highly valuable amine products of significance in a range of industries. The development of new systems for their production relies on …
Number of citations: 5 core.ac.uk
A Noisier - 2013 - researchspace.auckland.ac.nz
This doctoral thesis describes the synthesis of novel amino acids and peptidomimetics for use as tools for drug discovery. The first part of this study focuses on the preparation of …
Number of citations: 0 researchspace.auckland.ac.nz
C Claver Cabrero, S Castillón Miranda - tdx.cat
This doctoral thesis focuses on the synthesis of new ligands and their application in two types of catalytic process: a) palladium catalysed carbonylation reactions and b) asymmetric …
Number of citations: 0 www.tdx.cat
BV Marcos - 2011 - search.proquest.com
Amines, in particular α-chiral amines, are highly valuable products and key intermediates of great importance in chemical synthesis. Therefore, developing new methods for the …
Number of citations: 7 search.proquest.com
SP Neary - 2011 - repository.lboro.ac.uk
This thesis describes the investigation of thiadiazolidine 1-oxides and structurally related compounds as ligands in palladium catalysis. The introduction will provide background …
Number of citations: 3 repository.lboro.ac.uk
S EEY TZE CHIANG - 2011 - core.ac.uk
The pursuit and discovery of new antibiotics that prevent bacterial spread and growth in new ways without causing drug-resistance has met limited success since the early 1960s. In …
Number of citations: 2 core.ac.uk
MI Asikainen - 2012 - eprints.nottingham.ac.uk
This thesis is concerned with the synthesis of allenic compounds and their gold-catalyzed isomerization reactions. Its general aim is the development of new reaction methodologies …
Number of citations: 2 eprints.nottingham.ac.uk
VI Sokolov, VV Bashilov, FM Dolgushin… - Tetrahedron …, 2009 - Elsevier
Palladium and platinum complexes of C 60 and C 70 possessing the enantiomeric ligand (−)-Bitianp with axial chirality and a pyrrolidino[60]fullerene bearing a planar chiral …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.